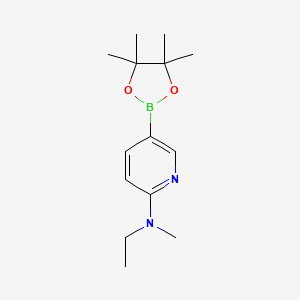

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1350562-10-5) is a boronic ester-functionalized pyridine derivative. Its structure features a pyridin-2-amine core substituted with ethyl and methyl groups on the nitrogen atom and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science . The dioxaborolane group enhances stability and solubility in organic solvents, making it advantageous for catalytic applications.

Properties

IUPAC Name |

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-7-17(6)12-9-8-11(10-16-12)15-18-13(2,3)14(4,5)19-15/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCUMCQJXLFVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136369 | |

| Record name | N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257554-16-7 | |

| Record name | N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257554-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup

Procedure

Yield and Characterization

-

¹H NMR (CDCl₃) : δ 8.53 (s, 1H, pyridine-H), 7.75–7.78 (d, 1H), 6.43–6.45 (d, 1H), 3.09 (s, 6H, N-CH₃), 1.22–1.30 (m, 12H, pinacol CH₃).

Alternative Functionalization Pathways

Sequential Alkylation and Boronation

A two-step approach first synthesizes the N-ethyl-N-methylpyridin-2-amine core, followed by boronic ester installation.

Step 1: N-Alkylation of Pyridin-2-Amine

Step 2: Boronic Ester Formation

Direct Boronation of Pre-Functionalized Amines

Modifying literature methods for N,N-dimethyl analogs, the N-ethyl-N-methyl variant is achievable by substituting dimethylamine with ethylmethylamine during substrate synthesis.

Optimization of Reaction Parameters

Catalyst Selection

Solvent and Temperature

Base Effects

Purification and Analytical Considerations

Chromatography

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene).

Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed from oxidation of the boronic ester group.

Substituted Pyridines: Formed from electrophilic substitution reactions.

Scientific Research Applications

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: Employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: Utilized in the study of biological pathways and the development of chemical probes for imaging and diagnostic purposes.

Catalysis: Acts as a ligand or catalyst in various organic transformations, enhancing the efficiency and selectivity of the reactions.

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine largely depends on its application. In Suzuki-Miyaura cross-coupling, the boronic ester group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, modulating their activity and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Pyridin-2-amine Derivatives

- N,3-Dimethyl-5-(dioxaborolan-2-yl)pyridin-2-amine (): Substituents: Methyl groups on both the amine and pyridine ring. Applications: Intermediate for antibiotics and anti-inflammatory agents .

Pyrimidin-2-amine Derivatives

Halogen-Substituted Analogues

Physicochemical Properties

Biological Activity

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1012785-44-2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for its role in enhancing the solubility and bioavailability of pharmaceutical agents. The molecular formula is with a molecular weight of approximately 249.12 g/mol .

Anticancer Activity

Recent studies have indicated that compounds containing pyridine derivatives exhibit significant anticancer properties. For instance, the presence of the dioxaborolane group enhances the compound's ability to inhibit cancer cell proliferation. In vitro assays have shown that similar compounds demonstrate IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | EGFR inhibition |

| Compound B | A549 | 0.200 | Apoptosis induction |

| N-Ethyl-N-methyl... | HeLa | TBD | TBD |

Inhibition of Kinases

The compound has also been studied for its inhibitory effects on various kinases, particularly GSK-3β and IKK-β. These kinases are crucial in several signaling pathways associated with cancer and inflammation. The structure-activity relationship (SAR) studies indicate that modifications to the dioxaborolane moiety can significantly affect potency .

Table 2: Kinase Inhibition Data

| Compound Name | Kinase Target | IC50 (nM) |

|---|---|---|

| N-Ethyl-N-methyl... | GSK-3β | 50 |

| Compound C | IKK-β | 75 |

The proposed mechanism for the biological activity of this compound involves the modulation of signaling pathways through kinase inhibition and apoptosis induction in cancer cells. The dioxaborolane group likely facilitates interactions with target proteins, enhancing the compound's efficacy.

Case Studies

-

Case Study on Antitumor Efficacy :

A study investigated the effects of this compound on tumor growth in a mouse model implanted with MDA-MB-231 cells. The results showed a significant reduction in tumor size compared to control groups after treatment with the compound over four weeks. -

Toxicity Assessment :

Toxicological evaluations indicate that while the compound exhibits anticancer properties, it also has potential toxicity at higher concentrations. Acute toxicity studies revealed that doses exceeding 50 mg/kg resulted in adverse effects such as weight loss and lethargy in animal models .

Q & A

Q. What are the recommended synthetic routes for preparing this boronic ester compound, and how can reaction efficiency be monitored?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of its boronic ester group. A common approach involves coupling the boronate with aryl/heteroaryl halides using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF/water with a base like Na₂CO₃ at 80–100°C . Reaction progress is monitored via TLC or LC-MS, with quenching confirmed by the disappearance of the boronate peak in <sup>11</sup>B NMR (δ ~30 ppm).

Q. Which purification methods are effective for isolating this compound, and how is purity validated?

Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) are standard. Purity is validated using HPLC (>95% area) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm absence of residual solvents or coupling byproducts .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent integration and regiochemistry. The boronate group is identified via <sup>11</sup>B NMR (sharp singlet) and IR (B-O stretch ~1350 cm⁻¹).

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction using SHELXL or OLEX2 resolves bond lengths/angles and crystal packing .

- HRMS : ESI-TOF validates molecular weight within 3 ppm error .

Q. How should researchers handle stability issues related to the boronic ester moiety?

The compound is moisture-sensitive. Store under inert gas (Ar/N₂) at –20°C in sealed vials. Avoid prolonged exposure to protic solvents, which can hydrolyze the boronate to boronic acid. Stabilize reactions by degassing solvents and using anhydrous conditions .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives include trifluoromethyl ( ) and sulfonamide ( ) analogs. These are synthesized via post-functionalization: e.g., electrophilic substitution or nucleophilic displacement of the pyridin-2-amine group. Reaction conditions (e.g., Cu-mediated trifluoromethylation) require optimization to avoid boronate degradation .

Advanced Research Questions

Q. How can cross-coupling efficiency be improved with electron-deficient aryl partners?

Electron-deficient substrates (e.g., nitro- or cyano-substituted halides) may require tailored catalysts (e.g., PdCl₂(dppf)) and higher temperatures (100–120°C). Additives like TBAB (tetrabutylammonium bromide) enhance solubility of inorganic bases in THF . Kinetic studies (via <sup>19</sup>F NMR for fluorinated substrates) help identify rate-limiting steps.

Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?

Disorder in the dioxaborolane ring or ethyl/methyl groups is addressed using SHELXL’s PART instruction. Refinement with anisotropic displacement parameters and TWIN/BASF commands (in OLEX2) improves R-factors. High-resolution data (<1 Å) is ideal for modeling rotational ambiguities .

Q. How should conflicting NMR data (e.g., rotameric splitting) be interpreted?

Rotational barriers in the N-ethyl-N-methyl group can cause peak splitting in <sup>1</sup>H NMR. Variable-temperature NMR (VT-NMR) at –40°C to 80°C coalesces signals, allowing calculation of ΔG‡ via Eyring analysis. DFT calculations (e.g., Gaussian) model conformer stability .

Q. What computational methods predict reactivity trends for this boronate in catalytic cycles?

Density Functional Theory (DFT) using B3LYP/6-31G* models transition states in Suzuki coupling. Fukui indices identify nucleophilic/electrophilic sites on the pyridine ring. Solvent effects (SMD model) and Pd-ligand interactions are simulated to optimize catalytic systems .

Q. How can low yields in coupling reactions with sterically hindered substrates be mitigated?

Steric hindrance slows oxidative addition; bulkier ligands (e.g., XPhos) enhance Pd catalyst stability. Microwave-assisted synthesis (120°C, 30 min) or flow chemistry improves mixing and heat transfer. Post-reaction purification via SPE (solid-phase extraction) removes Pd residues .

Data Contradiction Analysis

- Case Study : Discrepancies in <sup>11</sup>B NMR chemical shifts (reported δ = 28–32 ppm) may arise from trace water hydrolysis. Validate via IR (broad –OH stretch at 3200 cm⁻¹) and repeat synthesis under strict anhydrous conditions .

- Crystallographic Artifacts : If SHELXL refinement yields high Rint (>0.05), check for twinning (via PLATON’s TWIN check) or use SQUEEZE (in PLATON) to model solvent voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.